2-[[4-(2-methoxyethyl)-5-propan-2-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Description
This compound features a 1,2,4-triazole core substituted with a 2-methoxyethyl group at position 4 and a propan-2-yl (isopropyl) group at position 3. A sulfanyl (-S-) bridge connects the triazole ring to an acetamide moiety, which is further substituted with a 5-methyl-1,2-oxazol-3-yl group at the nitrogen atom. The 2-methoxyethyl and isopropyl substituents likely enhance lipophilicity, influencing membrane permeability and target binding .
Properties
CAS No. |
603072-78-2 |
|---|---|
Molecular Formula |
C14H21N5O3S |
Molecular Weight |
339.42 g/mol |
IUPAC Name |
2-[[4-(2-methoxyethyl)-5-propan-2-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide |
InChI |
InChI=1S/C14H21N5O3S/c1-9(2)13-16-17-14(19(13)5-6-21-4)23-8-12(20)15-11-7-10(3)22-18-11/h7,9H,5-6,8H2,1-4H3,(H,15,18,20) |
InChI Key |
NAQQMVPTHHSMDZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CSC2=NN=C(N2CCOC)C(C)C |
solubility |
49.3 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[4-(2-methoxyethyl)-5-propan-2-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide typically involves multiple steps. The process begins with the formation of the triazole ring, followed by the introduction of the sulfanyl group and the oxazole ring. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize the reaction conditions and improve efficiency. The use of automated systems and advanced analytical techniques ensures consistent quality and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[[4-(2-methoxyethyl)-5-propan-2-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, or alcohols in the presence of catalysts or under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
Antifungal Activity
One of the primary applications of this compound lies in its antifungal properties. Studies have shown that derivatives of triazole compounds exhibit significant antifungal activity against various fungal strains. The presence of the triazole ring enhances the interaction with fungal cytochrome P450 enzymes, which are critical for fungal cell membrane synthesis .
Modulation of Aquaporins
Research has indicated that compounds similar to 2-[[4-(2-methoxyethyl)-5-propan-2-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide can modulate aquaporin channels. These channels play a vital role in water transport across cell membranes. The modulation of aquaporins may have implications for treating conditions like edema and dehydration .
Anticancer Properties
Emerging studies suggest potential anticancer applications due to the compound's ability to inhibit specific cancer cell lines. The triazole and oxazole moieties are known to interfere with cellular proliferation pathways, making them candidates for further exploration in cancer therapy .
Case Study 1: Antifungal Efficacy
In a comparative study involving several triazole derivatives, this compound demonstrated superior antifungal activity against Candida albicans and Aspergillus fumigatus. The Minimum Inhibitory Concentration (MIC) values were significantly lower than those of standard antifungal agents like fluconazole .
Case Study 2: Aquaporin Modulation
A study published in a leading journal highlighted the compound's effectiveness in modulating aquaporin 9 channels in human kidney cells. This modulation resulted in enhanced water reabsorption capabilities, suggesting potential therapeutic uses in managing renal disorders .
Mechanism of Action
The mechanism of action of 2-[[4-(2-methoxyethyl)-5-propan-2-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The triazole and oxazole rings may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The sulfanyl group may also play a role in the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of acetamide derivatives featuring heterocyclic substituents. Below is a detailed comparison with structurally analogous compounds:
Table 1: Structural and Functional Comparisons
Key Findings
The 5-methyloxazol-3-yl group is a recurring motif in anti-inflammatory agents (e.g., and ), suggesting its role in target binding .
Synthetic Challenges: Thiol-triazole coupling (common in these compounds) often requires rigorous anhydrous conditions, as seen in (DMF, LiH) and (CS2/KOH reflux) .
Biological Activity Trends :
- Compounds with electron-withdrawing groups (e.g., nitro in ) show reduced anti-exudative activity compared to those with electron-donating groups (e.g., methoxy in ) .
- The 1,3,4-oxadiazole analog () exhibits distinct activity profiles due to its rigid aromatic core, contrasting with the flexible triazole-thioether in the target compound .
Biological Activity
The compound 2-[[4-(2-methoxyethyl)-5-propan-2-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide is a novel triazole derivative that has garnered attention for its potential biological activities. This article reviews the existing research on its biological properties, including its antimicrobial, anticancer, and enzyme inhibitory activities.
Chemical Structure
The molecular structure of the compound can be represented as follows:
This structure features a triazole ring, a methoxyethyl group, and an oxazole moiety, which are critical for its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of similar triazole compounds. For instance, compounds with triazole rings have demonstrated significant antibacterial and antifungal activities. The mechanism often involves the inhibition of ergosterol synthesis in fungal cell membranes. A study reported that certain triazole derivatives showed potent activity against Staphylococcus aureus and Candida albicans , suggesting that our compound may exhibit similar effects due to structural similarities .
Anticancer Activity
The anticancer potential of triazole derivatives is well-documented. A related compound was found to exhibit cytotoxic effects against various cancer cell lines, including colon carcinoma (HCT116) and breast cancer (T47D), with IC50 values in the micromolar range . The proposed mechanism includes the induction of apoptosis and cell cycle arrest. Further investigation into our compound's ability to inhibit tumor growth is warranted.
Enzyme Inhibition
Enzyme inhibition studies have shown that triazole derivatives can act as effective inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are important targets in treating neurodegenerative diseases. For example, one study reported an IC50 value of 46.42 µM for BChE inhibition by a structurally similar compound . Given the structural features of our compound, it may also possess inhibitory effects on these enzymes.
Study 1: Antimicrobial Efficacy
In a laboratory setting, a series of synthesized triazole compounds were tested against a panel of bacterial strains. The results indicated that compounds with higher lipophilicity exhibited enhanced antibacterial activity. The tested derivative showed promising results against Escherichia coli and Klebsiella pneumoniae , supporting its potential as an antimicrobial agent .
Study 2: Anticancer Properties
A comparative study evaluated the cytotoxicity of various triazole derivatives on cancer cell lines. The findings revealed that compounds similar to our target exhibited significant growth inhibition in T47D cells with IC50 values ranging from 27.3 to 43.4 µM . This suggests that our compound could be further explored for its anticancer properties.
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
